Cas no 65251-10-7 (Ethyl 2-(4-bromophenylthio)acetate)

Ethyl 2-(4-bromophenylthio)acetate is a brominated thioether ester with applications in organic synthesis and pharmaceutical intermediates. Its structure features a 4-bromophenylthio group attached to an ethyl acetate moiety, offering reactivity for further functionalization. The bromine substituent enhances electrophilic aromatic substitution potential, while the thioether linkage provides versatility in nucleophilic reactions. This compound is particularly useful in cross-coupling reactions, such as Suzuki or Ullmann-type couplings, due to the presence of the bromoaryl group. It serves as a key precursor in the synthesis of sulfur-containing heterocycles and bioactive molecules. The ester group allows for straightforward hydrolysis or transesterification, facilitating downstream modifications. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
Ethyl 2-(4-bromophenylthio)acetate structure
65251-10-7 structure
Product Name:Ethyl 2-(4-bromophenylthio)acetate
CAS No:65251-10-7
MF:C10H11BrO2S
MW:275.162141084671
CID:3168583
PubChem ID:10778761
Update Time:2025-06-07

Ethyl 2-(4-bromophenylthio)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(4-bromophenylthio)acetate
    • AKOS008950266
    • HS-7564
    • 65251-10-7
    • SCHEMBL11539971
    • Ethyl [(4-bromophenyl)thio]acetate
    • FLICFIAXFYYALP-UHFFFAOYSA-N
    • ETHYL 2-[(4-BROMOPHENYL)SULFANYL]ACETATE
    • ethyl 2-((4-bromophenyl)thio)acetate
    • Ethyl 2-(4-bromophenyl)sulfanylacetate
    • Inchi: 1S/C10H11BrO2S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
    • InChI Key: FLICFIAXFYYALP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)SCC(=O)OCC

Computed Properties

  • Exact Mass: 273.96631Da
  • Monoisotopic Mass: 273.96631Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 51.6Ų

Ethyl 2-(4-bromophenylthio)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E124890-250mg
Ethyl 2-(4-bromophenylthio)acetate
65251-10-7
250mg
$ 245.00 2022-06-05
TRC
E124890-500mg
Ethyl 2-(4-bromophenylthio)acetate
65251-10-7
500mg
$ 405.00 2022-06-05

Additional information on Ethyl 2-(4-bromophenylthio)acetate

Comprehensive Overview of Ethyl 2-(4-bromophenylthio)acetate (CAS No. 65251-10-7): Properties, Applications, and Industry Insights

Ethyl 2-(4-bromophenylthio)acetate (CAS No. 65251-10-7) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and material science. With the growing demand for brominated aromatic compounds in research and industrial settings, this ester derivative has garnered significant attention due to its unique sulfur-containing structure and reactivity. Its molecular formula, C10H11BrO2S, highlights the presence of a 4-bromophenylthio moiety, which contributes to its utility in cross-coupling reactions and functional group transformations.

In recent years, the compound has been explored for its potential in green chemistry applications, aligning with global trends toward sustainable synthesis. Researchers are investigating its role in catalytic processes and biodegradable material development, addressing common search queries like "eco-friendly brominated compounds" or "sulfur-based reagents in organic synthesis." The ethyl ester group in its structure further enhances solubility in organic solvents, making it a practical choice for laboratory-scale reactions and industrial workflows.

The synthesis of Ethyl 2-(4-bromophenylthio)acetate typically involves the reaction of 4-bromothiophenol with ethyl chloroacetate under basic conditions. This method is favored for its high yield and scalability, as frequently discussed in patents and academic journals. Analytical techniques such as NMR spectroscopy and HPLC are employed to verify purity, a critical factor for users searching for "CAS 65251-10-7 quality standards" or "specifications of bromophenylthio acetates."

From a commercial perspective, the compound’s demand is driven by its use in pharmaceutical intermediates, particularly in the synthesis of bioactive molecules with antimicrobial or anti-inflammatory properties. Industry reports suggest its relevance in developing API (Active Pharmaceutical Ingredients), resonating with trending searches like "bromophenyl derivatives in drug discovery." Additionally, its stability under ambient conditions makes it a reliable candidate for long-term storage and transportation.

Emerging studies also highlight its potential in electronic materials, where aromatic thioethers contribute to the design of organic semiconductors. This aligns with the surge in interest around "organic electronics" and "sulfur-containing conductive polymers." As regulatory frameworks evolve, manufacturers emphasize compliance with REACH and other international standards, addressing concerns about "safe handling of brominated esters" in search engine queries.

In summary, Ethyl 2-(4-bromophenylthio)acetate (CAS No. 65251-10-7) represents a multifaceted compound bridging gaps between academic research and industrial innovation. Its adaptability to green synthesis protocols and alignment with high-value chemical production trends ensure its continued relevance in scientific and commercial landscapes.

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